

### D-Pentamannuronic Acid and its Derivatives: A Comparative Guide to Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | D-Pentamannuronic acid |           |
| Cat. No.:            | B15581457              | Get Quote |

For researchers and drug development professionals, understanding the clinical landscape of novel therapeutic compounds is paramount. This guide provides a comparative analysis of clinical trial data for derivatives of **D-Pentamannuronic acid**, specifically focusing on Sodium Oligomannate (GV-971) for Alzheimer's disease and  $\beta$ -D-mannuronic acid for inflammatory joint disorders.

#### **Executive Summary**

Sodium Oligomannate (GV-971), a mixture of acidic linear oligosaccharides derived from marine brown algae, has shown potential in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. Its proposed mechanism involves modulating the gut-brain axis to reduce neuroinflammation. In contrast,  $\beta$ -D-mannuronic acid has demonstrated efficacy in treating ankylosing spondylitis and rheumatoid arthritis, with a favorable safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to be centered on its anti-inflammatory and immunosuppressive properties.

## Sodium Oligomannate (GV-971) for Alzheimer's Disease Efficacy Data

A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted in China (NCT02293915) evaluated the efficacy and safety of GV-971 in patients with mild-to-moderate Alzheimer's disease.



| Outcome Measure                                                    | GV-971 (n=408) | Placebo (n=410) | p-value |
|--------------------------------------------------------------------|----------------|-----------------|---------|
| Mean Change from<br>Baseline in ADAS-<br>Cog12 Score at Week<br>36 | -              | -               | <0.0001 |
| Difference between groups                                          | -2.15          | -               | -       |

<sup>\*</sup>ADAS-Cog12 (Alzheimer's Disease Assessment Scale-Cognitive Subscale): A lower score indicates better cognitive function.

#### **Safety Data**

The incidence of treatment-emergent adverse events was comparable between the GV-971 and placebo groups.

| Adverse Events    | GV-971 | Placebo |
|-------------------|--------|---------|
| Overall Incidence | 73.9%  | 75.4%   |

#### **Experimental Protocol: Phase 3 Trial (NCT02293915)**

- Study Design: A 36-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 818 patients with a diagnosis of mild-to-moderate Alzheimer's disease.
- Intervention: Oral administration of GV-971 (450 mg twice daily) or placebo.
- Primary Outcome: The change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog12) score at week 36.
- Secondary Outcomes: Included the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC+), the Alzheimer's Disease Cooperative Study

  —Activities of Daily Living (ADCS-ADL) scale, and the Neuropsychiatric Inventory (NPI).



#### **Signaling Pathway**

GV-971 is believed to act on the gut-brain axis. It remodels the gut microbiota, which in turn reduces the peripheral infiltration of immune cells into the brain, thereby mitigating neuroinflammation.



Click to download full resolution via product page

Proposed mechanism of action for Sodium Oligomannate (GV-971).

# β-D-mannuronic acid for Inflammatory Joint Disorders Efficacy Data

Ankylosing Spondylitis: A 12-week, randomized, double-blind, placebo-controlled, phase I/II clinical trial (IRCT2013062213739N1) compared  $\beta$ -D-mannuronic acid with naproxen and placebo.

| Outcome Measure                    | β-D-mannuronic<br>acid (n=30) | Naproxen (n=28) | Placebo (n=27) |
|------------------------------------|-------------------------------|-----------------|----------------|
| ASAS20 Response<br>Rate at Week 12 | 57.7%                         | 59%             | 19%            |

<sup>\*</sup>ASAS20 (Assessment of SpondyloArthritis international Society 20): Represents a 20% improvement in disease activity.

Rheumatoid Arthritis: A phase III, multinational, randomized, placebo-controlled trial evaluated the efficacy of  $\beta$ -D-mannuronic acid in patients with active rheumatoid arthritis.



| Outcome Measure                   | β-D-mannuronic<br>acid | Placebo | Conventional<br>Treatment |
|-----------------------------------|------------------------|---------|---------------------------|
| ACR20 Response<br>Rate at Week 12 | Significantly higher   | -       | -                         |

<sup>\*</sup>ACR20 (American College of Rheumatology 20): Represents a 20% improvement in disease symptoms.

#### **Safety Data**

In the ankylosing spondylitis trial, the incidence of gastrointestinal and other adverse events was higher with naproxen than with  $\beta$ -D-mannuronic acid and placebo. In the rheumatoid arthritis trial,  $\beta$ -D-mannuronic acid showed "no-to-very low" adverse events compared to placebo.

### Experimental Protocol: Ankylosing Spondylitis Phase I/II Trial (IRCT2013062213739N1)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, three-arm parallel-group trial.
- Participants: 85 patients with active ankylosing spondylitis according to the modified New York criteria.
- Intervention: Oral administration of β-D-mannuronic acid, naproxen, or placebo.
- Primary Outcome: The Assessment of SpondyloArthritis international Society (ASAS) 20 response rate at week 12.

#### **Signaling Pathway**

β-D-mannuronic acid is thought to exert its therapeutic effect through its anti-inflammatory and immunosuppressive properties, though the precise signaling pathway is still under investigation.





Click to download full resolution via product page

Proposed anti-inflammatory mechanism of  $\beta$ -D-mannuronic acid.

#### **General Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, controlled clinical trial, applicable to the studies discussed.





Click to download full resolution via product page

A generalized workflow for a randomized controlled clinical trial.

#### Conclusion

Derivatives of **D-Pentamannuronic acid**, namely Sodium Oligomannate (GV-971) and  $\beta$ -D-mannuronic acid, have shown promise in distinct therapeutic areas. GV-971 offers a novel approach to Alzheimer's disease by targeting the gut-brain axis, while  $\beta$ -D-mannuronic acid presents a safe and effective alternative for managing inflammatory joint diseases. Further







research, including global Phase 3 trials for GV-971, will be crucial in validating these findings and understanding their full therapeutic potential.

To cite this document: BenchChem. [D-Pentamannuronic Acid and its Derivatives: A
 Comparative Guide to Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15581457#d-pentamannuronic-acid-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com